molecular formula C7H13N B12434051 3-(Prop-2-en-1-yl)pyrrolidine

3-(Prop-2-en-1-yl)pyrrolidine

Cat. No.: B12434051
M. Wt: 111.18 g/mol
InChI Key: HYYFEXHSYGQYTE-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-yl)pyrrolidine is a pyrrolidine derivative featuring an allyl (prop-2-en-1-yl) substituent at the 3-position of the saturated five-membered nitrogen-containing ring. Its hydrochloride salt (CAS 2031269-32-4) is cataloged with a molecular formula initially reported as C₉H₁₉Cl₂N₃O₂, though this may require verification due to inconsistencies with expected stoichiometry for a simple pyrrolidine-allyl-HCl structure .

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

3-prop-2-enylpyrrolidine

InChI

InChI=1S/C7H13N/c1-2-3-7-4-5-8-6-7/h2,7-8H,1,3-6H2

InChI Key

HYYFEXHSYGQYTE-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-en-1-yl)pyrrolidine can be achieved through various methods. One common approach involves the reaction of pyrrolidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(Prop-2-en-1-yl)pyrrolidine often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-en-1-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other substituents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Prop-2-en-1-yl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Prop-2-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyrrolidine

2-(3-Iodobut-3-en-1-yl)pyrrolidine (CAS 86953-98-2)
  • Structural Difference : Replaces the allyl group with a bulkier iodo-substituted butenyl chain.
  • Enhanced steric hindrance compared to the smaller allyl group in the target compound .
  • Applications : Likely used in cross-coupling reactions due to the iodo group’s versatility in synthetic chemistry.
3-(2-Propen-1-yloxy)pyrrolidine Hydrochloride (CAS 1185299-07-3)
  • Structural Difference : An ether linkage (O) separates the pyrrolidine and propenyl groups.
  • Impact :
    • Increased polarity due to the oxygen atom, improving solubility in polar solvents.
    • Reduced conjugation between the pyrrolidine and unsaturated moiety compared to direct C–C bonding .
  • Applications: Potential as a building block for prodrugs or polymers where hydrolytic stability is critical.

Heterocyclic Derivatives with Allyl/Propenyl Groups

3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine
  • Structural Difference : Incorporates a pyridine ring with fluorine and pyrrolidine substituents.
  • The allyl group’s position on the pyridine ring may influence binding in biological targets (e.g., receptors) .
  • Applications : Drug discovery, particularly in cardiovascular or CNS therapeutics.
4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Hydrobromide
  • Structural Difference : Features a thiazole-imine core with a propenyl group and aromatic substituents.
  • Impact :
    • The propenyl group contributes to hydrophobic interactions in angiotensin II receptor binding, as shown in docking studies .
    • Compared to 3-(prop-2-en-1-yl)pyrrolidine, the thiazole ring enhances planarity and hydrogen-bonding capacity .
  • Applications : Antihypertensive drug candidates, with demonstrated efficacy comparable to valsartan .

Functional Group and Bioactivity Comparison

Compound Key Functional Groups Bioactivity/Applications Key Differences from Target Compound
3-(Prop-2-en-1-yl)pyrrolidine HCl Allyl-pyrrolidine, HCl salt Research reagent (limited data) Baseline structure for comparison
2-(3-Iodobut-3-en-1-yl)pyrrolidine Iodo-butenyl-pyrrolidine Synthetic intermediate Halogenated substituent; higher reactivity
3-(2-Propen-1-yloxy)pyrrolidine HCl Ether-linked propenyl group Potential prodrug/polymer applications Enhanced polarity; reduced conjugation
3-Allyl-2-fluoro-pyridine derivative Pyridine, fluorine, allyl Cardiovascular/CNS therapeutics Aromatic system; fluorine’s electronegativity
Thiazol-imine hydrobromide Thiazole, propenyl, aromatic Angiotensin II receptor antagonist Planar heterocycle; hydrogen-bonding sites

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt of 3-(prop-2-en-1-yl)pyrrolidine is expected to exhibit higher aqueous solubility than neutral analogs .
  • Bioactivity : Propenyl-containing thiazol-imines show strong angiotensin II receptor affinity (scoring functions: −8.2 to −9.1 kcal/mol), suggesting the allyl group’s role in hydrophobic binding pockets .
  • Stability : Ether-linked derivatives (e.g., 3-(2-propen-1-yloxy)pyrrolidine) may resist hydrolysis better than esters but less than direct C–C bonds .

Biological Activity

3-(Prop-2-en-1-yl)pyrrolidine, a pyrrolidine derivative, has garnered attention in recent research for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Structure and Synthesis

3-(Prop-2-en-1-yl)pyrrolidine can be synthesized through various methods involving the reaction of pyrrolidine with propenyl derivatives. The compound features a pyrrolidine ring with a prop-2-en-1-yl substituent, which is critical for its biological activity.

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of pyrrolidine, including 3-(prop-2-en-1-yl)pyrrolidine, exhibit significant antimicrobial properties. For instance, methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate has shown promising results against various bacterial strains, suggesting that modifications to the pyrrolidine structure can enhance its efficacy against pathogens .

2. Antiproliferative Effects
Studies have demonstrated that certain pyrrolidine derivatives possess antiproliferative activity against cancer cell lines. For example, a related compound showed significant inhibition of cell proliferation in HT-29 (colorectal cancer) and SH-SY5Y (neuroblastoma) cell lines . This suggests that 3-(prop-2-en-1-yl)pyrrolidine may have potential as an anticancer agent.

3. Enzyme Inhibition
Pyrrolidine derivatives have been investigated for their ability to inhibit key enzymes involved in various diseases. One study highlighted the development of pyrrolidine-containing compounds as antagonists of the chemokine receptor CXCR4, which plays a role in HIV infection and cancer metastasis . This highlights the potential of 3-(prop-2-en-1-yl)pyrrolidine in targeting inflammatory and cancer-related pathways.

The biological activities of 3-(prop-2-en-1-yl)pyrrolidine can be attributed to several mechanisms:

1. Interaction with Biological Targets
The compound's structural features enable it to interact with specific biological targets such as enzymes and receptors. For example, its ability to inhibit acetylcholinesterase has been linked to its potential use in treating neurodegenerative diseases .

2. Modulation of Cellular Pathways
Pyrrolidine derivatives can modulate various cellular pathways, including those involved in oxidative stress and apoptosis. Compounds that exhibit antioxidant properties may protect cells from damage and influence survival pathways .

Case Studies

Several studies illustrate the biological potential of pyrrolidine derivatives:

StudyCompoundActivityFindings
Sirin et al. (2021)Pyrrolidine-substituted carbazoleAntiproliferativeSignificant inhibition in HT-29 and SH-SY5Y cells
Ruan et al. (2020)Pyrrolidine oxadiazolesAnthelminticEffective against parasitic roundworms
Li et al. (2020)Pyrrolidine derivativesCXCR4 antagonismPotential treatment for HIV and cancer

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